Product packaging for t-0201(Cat. No.:CAS No. 169679-53-2)

t-0201

货号: B1681854
CAS 编号: 169679-53-2
分子量: 614.5 g/mol
InChI 键: YAWNVAQKVARTGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

T-0201 is a chemical compound supplied for laboratory research purposes. Researchers can utilize this product for in vitro studies. The specific molecular formula, weight, and structural information should be confirmed via the Certificate of Analysis. All biological mechanisms and functional applications are areas of active investigation. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Handling and Storage: Please refer to the provided Safety Data Sheet (SDS) for detailed handling, storage, and safety information. Note: The specifics of this product description require technical details from the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28BrN5O5S B1681854 t-0201 CAS No. 169679-53-2

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

169679-53-2

分子式

C27H28BrN5O5S

分子量

614.5 g/mol

IUPAC 名称

N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H28BrN5O5S/c1-18-4-6-19(7-5-18)23-24(33-39(35,36)22-10-8-20(9-11-22)27(2,3)16-34)31-17-32-25(23)37-12-13-38-26-29-14-21(28)15-30-26/h4-11,14-15,17,34H,12-13,16H2,1-3H3,(H,31,32,33)

InChI 键

YAWNVAQKVARTGQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

规范 SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

T-0201, T0201, T 0201, TA 0201, TA0201, TA-0201

产品来源

United States

Synthetic Methodologies and Chemical Derivatization of T 0201

Retrosynthetic Analysis and Key Intermediate Compounds for T-0201 Synthesis

Information unavailable. A retrosynthetic analysis involves theoretically deconstructing a target molecule into simpler, commercially available starting materials. Without the known chemical structure of this compound, this analysis is not possible.

Detailed Synthetic Pathways and Reaction Conditions

Information unavailable. The specific chemical reactions, reagents, and conditions required to synthesize this compound have not been reported.

Alkylation and Reduction Strategies

Information unavailable.

Sulfonation and Amidation Reactions in Sulfonamide Formation

Information unavailable.

Pyrimidine (B1678525) Condensation and Functional Group Protection/Deprotection

Information unavailable.

Optimization of Synthetic Routes for Yield and Purity of this compound

Information unavailable. Optimization studies are performed on established synthetic routes to improve efficiency, and no such route for this compound has been identified.

Design and Synthesis of this compound Analogues and Derivatives

Information unavailable. The design and synthesis of analogues are predicated on the known structure of the parent compound, this compound.

Rational Design Principles for Structural Modification

The development of this compound and other selective ETA receptor antagonists has been heavily guided by rational drug design principles, aiming to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound reveals several key features that are the result of deliberate structural modifications based on an understanding of the ETA receptor's binding pocket.

Key Structural Features and Their Rationale:

Structural MoietyDesign PrincipleRationale
Pyrimidine Core Scaffold Hopping/OptimizationProvides a rigid and synthetically tractable central scaffold for the attachment of various pharmacophoric groups.
5-(4-methylphenyl) Group Hydrophobic InteractionOccupies a hydrophobic pocket within the ETA receptor, contributing significantly to binding affinity. The methyl group can enhance this interaction.
2-(5-bromopyrimidine-2-yloxy)ethoxy Side Chain Enhanced Binding and SelectivityThe bromopyrimidine moiety can form specific interactions, such as halogen bonds, with the receptor. The ethoxy linker provides optimal spacing and flexibility for this interaction.
Benzenesulfonamide Group Hydrogen Bonding and Ionic InteractionsThe sulfonamide group is a key hydrogen bond donor and acceptor, forming critical interactions with polar residues in the receptor's binding site.
4-(2-hydroxy-1,1-dimethylethyl) Substituent Improved Pharmacokinetic ProfileThe tertiary alcohol and dimethyl groups can improve solubility and metabolic stability, leading to a better pharmacokinetic profile.

The high selectivity of this compound for the ETA over the ETB receptor is a direct outcome of these targeted structural modifications. By exploiting subtle differences in the amino acid residues lining the binding pockets of the two receptor subtypes, medicinal chemists have been able to design ligands that preferentially bind to the ETA receptor. For instance, the specific interactions of the bromopyrimidine and sulfonamide moieties are likely optimized for the ETA receptor's architecture.

Exploration of Novel Chemical Scaffolds with Similar Pharmacophores

The success of pyrimidine-based ETA antagonists like this compound has spurred the exploration of novel chemical scaffolds that retain the essential pharmacophoric features required for high-affinity binding. The goal of this exploration is to discover new chemical entities with potentially improved properties, such as enhanced efficacy, better safety profiles, or different intellectual property landscapes.

The core pharmacophore of this compound can be deconstructed into three main components: a central heterocyclic scaffold, a hydrophobic aryl group, and a hydrogen-bonding acidic/polar group. Researchers have investigated various heterocyclic systems to replace the pyrimidine core while maintaining the correct spatial arrangement of the other key moieties.

Examples of Novel Scaffolds Explored for ETA Antagonism:

Scaffold ClassRationale for Exploration
Quinoline and Isoquinoline Derivatives These bicyclic systems offer a different geometry and potential for additional interactions within the receptor binding site.
Fused Pyrimidine Systems Exploring different fusion patterns (e.g., pyrido[2,3-d]pyrimidines) can fine-tune the electronic properties and three-dimensional shape of the molecule.
Non-aromatic Heterocycles The use of saturated or partially saturated heterocyclic rings can improve properties like solubility and reduce potential for metabolic liabilities associated with aromatic systems.
Triazole and Tetrazole Derivatives These five-membered heterocycles can act as bioisosteres for the sulfonamide group, offering different hydrogen bonding patterns and physicochemical properties.

The design of these novel scaffolds often employs computational modeling techniques, such as docking studies, to predict how a new molecule will fit into the ETA receptor binding site. By virtually screening libraries of compounds based on different scaffolds, researchers can prioritize the synthesis of those with the highest predicted affinity and selectivity. This in-silico approach, combined with traditional medicinal chemistry strategies, continues to drive the discovery of the next generation of ETA receptor antagonists.

Molecular Pharmacology and Receptor Interaction Studies of T 0201

Endothelin Receptor Subtype Selectivity and Affinity

Studies have demonstrated that T-0201 possesses differential affinity for the two main endothelin receptor subtypes, ETA and ETB. nih.govmedkoo.com

Competitive Radioligand Binding Assays (e.g., [125I]-ET-1 displacement)

Competitive radioligand binding assays, typically using [125I]-labeled endothelin-1 (B181129) ([125I]-ET-1), have been employed to assess the binding of this compound to endothelin receptors. These assays involve incubating the radiolabeled ligand with cell membranes expressing the receptor subtypes in the presence of varying concentrations of this compound. The displacement of [125I]-ET-1 binding by this compound is measured to determine its affinity for the receptors. nih.govmedkoo.com

Determination of Inhibition Constants (Ki values) for Endothelin A (ETA) and Endothelin B (ETB) Receptors

In binding studies utilizing human cloned ETA receptors, this compound competitively antagonized the specific binding of [125I]-ET-1, yielding a Ki value of 0.015 ± 0.004 nM. nih.govmedkoo.com For human cloned ETB receptors, this compound showed weaker inhibition of [125I]-ET-1 binding, with a Ki value of 41 ± 21 nM. nih.govmedkoo.com These Ki values indicate a significantly higher affinity of this compound for the ETA receptor compared to the ETB receptor. nih.govmedkoo.com

Table 1: Inhibition Constants (Ki) of this compound for Human Cloned Endothelin Receptors

Receptor SubtypeKi Value (nM)
ETA0.015 ± 0.004
ETB41 ± 21

Pharmacological Characterization in Isolated Tissue Preparations

The antagonistic effects of this compound have been further characterized in isolated tissue preparations known to express specific endothelin receptor subtypes.

Concentration-Response Curve Analysis in ETA-Rich Tissues (e.g., Isolated Rat Aorta)

Isolated rat aorta is a tissue preparation rich in ETA receptors, and it is commonly used to study the effects of ETA receptor antagonists. nih.govdergisi.orgnih.gov In studies with isolated rat aorta, this compound has been shown to shift the concentration-response curve of endothelin-1 (ET-1)-induced contraction to the right. nih.gov This rightward shift is indicative of competitive antagonism at the ETA receptor. nih.gov

Inhibition of Agonist-Induced Contraction in ETB-Rich Tissues (e.g., Isolated Rat Trachea, Rabbit Pulmonary Artery)

To assess the activity of this compound on ETB receptors, studies have been conducted in isolated tissue preparations where ETB receptors play a significant role in mediating contraction. The isolated rat trachea, where sarafotoxin S6c (a selective ETB agonist) induces contraction, has been used. nih.gov this compound inhibited sarafotoxin S6c-induced contraction in the isolated rat trachea. nih.gov The isolated rabbit pulmonary artery, which also exhibits responses mediated by endothelin receptors, has been utilized. nih.govmedkoo.com this compound caused inhibition of ET-1-induced contraction in the isolated rabbit pulmonary artery. nih.govmedkoo.com

pA2 Value Determination as a Measure of Antagonistic Potency

The pA2 value is a measure of the potency of a competitive antagonist. slideshare.net It represents the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. slideshare.net Higher pA2 values indicate greater antagonistic potency. slideshare.net

In isolated rat aorta (ETA receptors), the pA2 value for this compound against ET-1-induced contraction was determined to be 9.0 ± 0.2. nih.gov In the isolated rat trachea, the pA2 value for this compound against sarafotoxin S6c-induced contraction (mediated by ETB receptors) was 6.8 ± 0.3. nih.gov For the inhibition of ET-1-induced contraction in the isolated rabbit pulmonary artery, the pA2 value was 5.7 ± 0.3. nih.govmedkoo.com These pA2 values further support the finding that this compound is a more potent antagonist at ETA receptors than at ETB receptors. nih.gov

Table 2: pA2 Values of this compound in Isolated Tissue Preparations

Tissue PreparationAgonistReceptor Subtype Primarily InvolvedpA2 Value
Isolated Rat AortaET-1ETA9.0 ± 0.2
Isolated Rat TracheaSarafotoxin S6cETB6.8 ± 0.3
Isolated Rabbit Pulmonary ArteryET-1ETA and/or ETB5.7 ± 0.3

Mechanisms of Molecular Interaction with Endothelin Receptors

This compound is characterized as a nonpeptide antagonist of endothelin (ET) receptors. Its primary mechanism of action involves interfering with the binding of endogenous endothelin peptides, particularly Endothelin-1 (ET-1), to their cognate receptors. This interaction prevents the activation of downstream signaling pathways typically initiated by endothelin binding.

Characterization of this compound Binding Site (e.g., Orthosteric vs. Allosteric)

Research indicates that this compound functions as a competitive antagonist at the endothelin A (ETA) receptor. Competitive antagonism suggests that this compound binds reversibly to the same site on the receptor as the endogenous agonist, the orthosteric binding site, thereby competing with the agonist for receptor occupancy.

Binding studies using [125I]-ET-1 have demonstrated that this compound competitively antagonizes the specific binding of the radioligand to human cloned ETA receptors. guidetopharmacology.org The affinity of this compound for the ETA receptor is notably high, as evidenced by a reported inhibition constant (Ki) value of 0.015 ± 0.004 nM. guidetopharmacology.org In contrast, this compound exhibits significantly lower affinity for human cloned endothelin B (ETB) receptors, with a Ki value of 41 ± 21 nM. guidetopharmacology.org This substantial difference in affinity highlights this compound's high selectivity for the ETA receptor subtype over the ETB receptor subtype. guidetopharmacology.orgguidetopharmacology.org

Functional studies further support the antagonistic activity and selectivity of this compound. In isolated rat aorta, where ETA receptors mediate contraction, this compound shifted the concentration-response curve of ET-1-induced contraction to the right, indicating competitive antagonism with a pA2 value of 9.0 ± 0.2. guidetopharmacology.org While this compound could inhibit contractions induced by the selective ETB agonist sarafotoxin S6c in isolated rat trachea, its potency was considerably lower (pA2 = 6.8 ± 0.3). guidetopharmacology.org Similarly, inhibition of ET-1-induced contraction in the isolated rabbit pulmonary artery showed a pA2 of 5.7 ± 0.3. guidetopharmacology.org

The binding affinities and functional potencies underscore this compound's profile as a potent and selective ETA receptor antagonist acting at the orthosteric site.

Binding and Functional Data for this compound

Receptor TypeAssay TypeParameterValue (nM)Reference
Human Cloned ETABinding ([125I]-ET-1)Ki0.015 ± 0.004 guidetopharmacology.org
Human Cloned ETBBinding ([125I]-ET-1)Ki41 ± 21 guidetopharmacology.org
Rat Aorta (ETA)Functional (ET-1)pA29.0 ± 0.2 guidetopharmacology.org
Rat Trachea (ETB)Functional (Sarafotoxin S6c)pA26.8 ± 0.3 guidetopharmacology.org
Rabbit Pulmonary Artery (ET)Functional (ET-1)pA25.7 ± 0.3 guidetopharmacology.org

Conformational Changes in Receptors Induced by this compound Binding

Endothelin receptors, as members of the G protein-coupled receptor (GPCR) superfamily, undergo conformational changes upon ligand binding that are critical for signal transduction. Agonist binding typically stabilizes an active receptor conformation that facilitates coupling with intracellular G proteins and initiation of downstream signaling cascades. lu.sectdbase.org Conversely, antagonists, particularly competitive orthosteric antagonists like this compound, generally bind to the receptor in a manner that prevents or stabilizes an inactive or intermediate conformation, thereby precluding the conformational rearrangements necessary for G protein coupling and activation. ctdbase.org

While the general principles of GPCR conformational dynamics upon ligand binding are well-established, including movements in transmembrane helices and intracellular loops lu.sebio-techne.comnih.gov, specific detailed research findings explicitly characterizing the precise conformational changes induced in the endothelin receptor structure solely by the binding of this compound were not available in the consulted literature. Studies on endothelin receptor structure have provided insights into the conformational changes induced by endogenous agonists like ET-1 and other ligands lu.sebio-techne.comnih.gov, but direct structural or biophysical data detailing the receptor conformation specifically when bound to this compound were not found. Therefore, while it is understood that this compound's antagonistic action is mediated by preventing the active conformational state, the specific atomic-level rearrangements induced by this compound binding remain to be fully elucidated based on the available information.

Structure Activity Relationship Sar and Computational Studies of T 0201

Identification of Key Structural Determinants for Endothelin Receptor Binding and Selectivity

Studies on T-0201 and its analogues have aimed to identify the specific parts of the molecule responsible for binding to endothelin receptors and achieving selectivity between the ETA and ETB subtypes nih.govacs.org. This compound has demonstrated extremely high affinity for recombinant human ETA receptors, with a Ki value of 0.015 ± 0.004 nM, while showing weaker inhibition of human cloned ETB receptors, with a Ki value of 41 ± 21 nM nih.govnih.gov. This significant difference in affinity highlights its selectivity for the ETA receptor. The introduction of a pyrimidine (B1678525) ring to the ethylene (B1197577) glycol moiety of related compounds was observed to significantly improve affinity for both ETA and ETB receptors acs.org.

Analysis of Functional Group Contributions to this compound's Activity

The contribution of individual functional groups within the this compound structure to its activity and selectivity has been a key area of investigation. While specific detailed findings on every functional group's contribution in this compound itself were not extensively detailed in the search results, the principle of functional group contribution in SAR is well-established acs.orgaip.org. Modifications to different parts of the this compound structure, such as the introduction of a hydroxyl group into the tert-butyl moiety, have been explored to improve properties like water solubility and metabolic pathways, while maintaining high affinity and selectivity for the human ETA receptor nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate the chemical structures of compounds with their biological activities researchgate.netgardp.orgresearchgate.netresearchgate.net. These models can then be used to predict the activity of new, untested compounds nih.gov.

Development of Predictive Models for Endothelin Receptor Affinity

QSAR analysis has been conducted on sets of endothelin-A receptor antagonists to develop models capable of predicting receptor affinity based on physicochemical and structural descriptors researchgate.net. These studies often employ various statistical techniques, including linear and non-linear methods researchgate.net. While direct QSAR models specifically developed for this compound were not explicitly detailed, the application of QSAR to endothelin receptor antagonists, in general, is a relevant approach that would likely have been applied to this compound or its series during its development researchgate.net.

Application of Machine Learning and Cheminformatics in SAR Predictions

Machine learning and cheminformatics play an increasingly important role in SAR analysis and QSAR model development nih.govarxiv.org. These computational approaches can handle large datasets and complex relationships between structure and activity, improving the predictive power of QSAR models nih.gov. Techniques such as those based on structural similarity, fragment analysis, and R-group decomposition are utilized to characterize SAR and build predictive models nih.gov. The application of these methods to the study of endothelin receptor antagonists, including compounds structurally related to this compound, would involve correlating molecular descriptors with binding affinities to predict the activity of novel analogues researchgate.netresearchgate.net.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a ligand (like this compound) and a target protein (endothelin receptor) at the atomic level encyclopedia.pubjscimedcentral.comresearchgate.netchemmethod.com.

Molecular docking predicts the preferred binding orientation and conformation of a ligand within the receptor's binding site encyclopedia.pubjscimedcentral.com. This provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex jscimedcentral.com. For this compound, docking studies would aim to elucidate how it fits into the binding pockets of the ETA and ETB receptors and identify the specific amino acid residues involved in the interaction researchgate.net.

Molecular dynamics simulations extend docking by simulating the movement and behavior of the ligand-receptor complex over time encyclopedia.pub. This allows researchers to assess the stability of the binding pose, the flexibility of the receptor and ligand, and the dynamics of the interactions, providing a more realistic picture of the binding event sygnaturediscovery.com. While specific results for this compound simulations were not found, these techniques are commonly applied to understand the binding of endothelin receptor antagonists researchgate.net.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Drug design strategies are broadly categorized into ligand-based and structure-based approaches nih.govslideshare.net. Both principles would have been applied in the context of developing this compound and its analogues.

Ligand-based drug design (LBDD) is used when the 3D structure of the target protein is not available or not utilized directly researchgate.netgardp.orgnih.gov. LBDD relies on the knowledge of known active molecules (ligands) to derive pharmacophore models or QSAR models that capture the essential features required for activity researchgate.netgardp.org. In the case of this compound, LBDD principles could have been applied by analyzing the structural features common to a series of active endothelin receptor antagonists to design new compounds with similar properties gardp.orgsygnaturediscovery.com.

Structure-based drug design (SBDD) utilizes the 3D structural information of the target protein to guide the design of new ligands encyclopedia.pubjscimedcentral.comresearchgate.netnih.gov. Techniques like molecular docking and virtual screening are central to SBDD encyclopedia.pubnih.gov. With the availability of endothelin receptor structures researchgate.net, SBDD principles could be applied to design this compound analogues by computationally evaluating how modifications to the this compound structure might improve its fit and interactions within the receptor binding site sygnaturediscovery.com. This iterative process of design, synthesis, and testing, guided by both LBDD and SBDD insights, is fundamental to optimizing the potency, selectivity, and other pharmacological properties of compounds like this compound gardp.orgnih.gov.

Cellular and Biochemical Investigations of T 0201 in Vitro

Effects on Endothelin-Mediated Cellular Processes

Endothelin-1 (B181129) (ET-1), a key endogenous ligand for endothelin receptors, is known to mediate a variety of cellular processes, including vasoconstriction, cell proliferation, and the release of growth factors and cytokines rpsg.org.ukahajournals.orgnih.govmdpi.comgoogle.com. T-0201, as an endothelin receptor antagonist, modulates these processes by interfering with the binding of endogenous endothelins to their receptors.

Modulation of Cell Growth and Proliferation

Endothelin receptors, particularly the ETA subtype, are implicated in stimulating cell proliferation and mediating mitogenic effects in various cell types, including vascular smooth muscle cells and cardiomyocytes rpsg.org.ukahajournals.orgnih.govgoogle.com. Studies have demonstrated that ET-1 can induce cardiomyocyte hypertrophy, a form of cell growth physiology.org.

Research investigating the effect of TA-0201 on ET-1-induced cardiomyocyte hypertrophy in neonatal rat cardiomyocytes showed that treatment with TA-0201 at a concentration of 10^-6 M effectively eliminated the increases in cell surface area and [14C]leucine uptake induced by ET-1 physiology.org. This indicates that this compound can modulate ET-1-mediated cell growth processes in this context physiology.org. Furthermore, in studies involving cardiomyopathic hamsters, treatment with this compound was observed to reduce myocyte diameter, suggesting an impact on myocyte size which is related to cell growth jacc.orgnih.gov. Endothelin receptor antagonists in general have been reported to reduce abnormal cell proliferation and inhibit cancerous growth google.com.

Inhibition of Intracellular Signal Transduction Pathways (e.g., MAPK, PKC Activation)

Endothelin receptors, being G protein-coupled receptors, activate various intracellular signaling cascades upon ligand binding. These pathways often involve increases in intracellular calcium, activation of phospholipase C, protein kinase C (PKC), and mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinases 1 and 2 (ERK1/2) ahajournals.orgphysiology.orgresearchgate.netmdpi.comnih.govuwo.cabiochemia-medica.comcdnsciencepub.comfrontiersin.orgphysiology.org.

While direct in vitro studies specifically detailing the inhibitory effects of this compound on MAPK or PKC activation were not extensively available in the search results, research on its impact on downstream signaling events provides insight. One study in neonatal rat cardiomyocytes demonstrated that TA-0201 significantly arrested the upregulation of phosphorylated KDR (VEGF receptor 2), a key signaling molecule downstream of ET-1-mediated pathways, in cells treated with ET-1 physiology.org. This suggests that this compound, by blocking ETA receptors, interferes with signaling cascades initiated by ET-1 that converge on pathways influencing KDR phosphorylation physiology.org. Endothelin-1 has been shown to stimulate MAPK phosphorylation in other cell types, and this effect can be reduced by endothelin receptor antagonists uwo.ca. The coupling of endothelin receptors to Gq/11 proteins leads to the activation of PLC and subsequent activation of PKC ahajournals.orgmdpi.comnih.govbiochemia-medica.comphysiology.org.

Functional Assays in Recombinant Cell Systems Expressing Cloned Endothelin Receptors (e.g., CHO Cells)

Recombinant cell systems, particularly Chinese Hamster Ovary (CHO) cells expressing cloned human endothelin receptors, have been instrumental in characterizing the pharmacological profile of this compound nih.govnih.govnih.gov. These systems allow for the study of the direct interaction between this compound and specific endothelin receptor subtypes in a controlled environment.

Binding studies using human cloned ETA and ETB receptors expressed in CHO cells have shown that this compound possesses a high affinity for the ETA receptor subtype. In competitive binding experiments using [125I]-ET-1, this compound demonstrated a Ki value of 0.015 ± 0.004 nM for human cloned ETA receptors nih.gov. Its affinity for human cloned ETB receptors was significantly lower, with a Ki value of 41 ± 21 nM nih.gov. Another study reported pKi values of 10.7 for recombinant human ETA receptors and 7.8 for recombinant human ETB receptors, further highlighting the high selectivity of this compound for the ETA subtype nih.gov.

These functional assays in recombinant cell systems confirm this compound's potent antagonistic activity at the ETA receptor and its considerably lower activity at the ETB receptor, providing a basis for understanding its selective effects observed in various biological systems nih.govnih.gov.

The following table summarizes the binding affinities of this compound for human cloned endothelin receptors:

Receptor Subtype (Human Cloned)Binding Affinity (Ki)Reference
ETA0.015 ± 0.004 nM nih.gov
ETB41 ± 21 nM nih.gov
Receptor Subtype (Recombinant Human)pKi ValueReference
ETA10.7 nih.gov
ETB7.8 nih.gov

Impact of this compound on Gene and Protein Expression Profiles in Relevant Cell Lines

The modulation of endothelin-mediated cellular processes by this compound can influence the expression levels of various genes and proteins involved in these pathways. Studies have investigated the impact of this compound on gene and protein expression, particularly in the context of conditions where the endothelin system is dysregulated.

In a study examining the effects of TA-0201 in diabetic rat hearts, which exhibit decreased expression of vascular endothelial growth factor (VEGF), treatment with TA-0201 was found to improve the down-regulated expression of VEGF mRNA in left ventricular tissues nih.govnih.gov. However, the expression of VEGF receptors (Flt-1 and Flk-1), which were also down-regulated in the diabetic heart, was not recovered by TA-0201 treatment in this study nih.gov.

Further investigation in neonatal rat cardiomyocytes demonstrated that ET-1 treatment leads to the overexpression of VEGF and its receptors at the protein level physiology.org. This ET-1-induced overexpression of VEGF and its receptors was eliminated by treatment with TA-0201 physiology.org. TA-0201 also restored the protein expression levels of the VEGF system and the phosphorylation level of KDR in ET-1-treated cardiomyocytes physiology.org. These findings suggest that this compound can influence the expression and activation of components within the VEGF signaling pathway, which is known to be modulated by endothelin.

In the context of cardiac hypertrophy in cardiomyopathic hamsters, this compound treatment led to a reduction in heart weight to body weight ratio and decreased myocyte diameter jacc.orgnih.gov. While not a direct measurement of specific protein expression profiles, this observed reduction in myocyte size indicates a modulation of protein accumulation associated with hypertrophy by this compound jacc.orgnih.gov.

Investigating Cellular Uptake, Metabolism, and Efflux Mechanisms

Information specifically detailing in vitro studies on the cellular uptake, intracellular metabolism, and efflux mechanisms of this compound in relevant cell lines is limited in the provided search results.

However, studies on the pharmacokinetics of TA-0201 in rats provide some insights into its fate within a biological system, implying that cellular uptake and metabolism occur in vivo nih.gov. Following oral administration to rats, TA-0201 and its major metabolite, a carboxylic acid form, were detected in plasma and various tissues, including the heart, lung, and kidney nih.gov. Tissue concentrations of both the parent compound and the metabolite were found to be higher than those in plasma and remained detectable for an extended period (up to 72 hours) nih.gov.

The major elimination route of the carboxylic acid metabolite in rats was reported to be biliary excretion researchgate.net. Investigations into the transporters involved in the hepatobiliary transport of this metabolite have been conducted using sandwich-cultured rat hepatocytes researchgate.net.

While these in vivo and ex vivo studies indicate that this compound undergoes cellular uptake and metabolism, and its metabolite is subject to efflux mechanisms, detailed in vitro studies specifically characterizing the transporters involved in the cellular uptake and efflux of the parent compound this compound in relevant cell lines, as well as its intracellular metabolic pathways, were not prominently featured in the search results. General mechanisms of cellular uptake and efflux involving various transporter families like ABC transporters (e.g., BCRP, MRPs, P-gp) and SLC transporters (e.g., OATs, OATPs) are well-established for many compounds cdnsciencepub.comphysiology.orgnih.govfrontiersin.orgspandidos-publications.com, and endothelin receptors are located on the cell surface rpsg.org.ukahajournals.orgmdpi.com. However, the specific transporters and metabolic enzymes handling this compound in vitro would require further dedicated investigation.

Preclinical Pharmacological Studies of T 0201 in Animal Models

In Vivo Efficacy in Disease Models

Preclinical studies in animal models have provided insights into the potential therapeutic effects of T-0201 in conditions where endothelin plays a significant pathophysiological role.

Inhibition of Endothelin-Induced Pressor Responses (e.g., in Anesthetized Rats)

Studies in anesthetized rats have demonstrated the ability of this compound to inhibit the pressor response induced by exogenous big ET-1. This compound administered intravenously and orally in doses ranging from 0.01 to 1 mg/kg inhibited this pressor response in a dose-dependent manner. nih.gov The inhibitory effect of orally administered this compound on big ET-1-induced pressor response was observed to be long-lasting, persisting for 4 hours at a dose of 0.1 mg/kg and for 8 hours at a dose of 1 mg/kg. nih.gov This suggests that this compound acts as a potent and orally active endothelin receptor antagonist in this model. nih.gov Pretreatment with this compound significantly inhibited the initial hypotension mediated by ETB receptors and attenuated the subsequent hypertension primarily mediated by ETA receptors in dogs.

Modulation of Cardiac Hypertrophy and Myocardial Cell Growth (e.g., in Cardiomyopathic Hamsters)

Investigations in cardiomyopathic hamsters, specifically the BIO 14.6 strain, have explored the effects of this compound on cardiac remodeling. These hamsters exhibit marked cardiac hypertrophy in the early stages. plos.org Long-term treatment with TA-0201 (referred to as this compound in some contexts) from the age of 20 weeks significantly improved the survival rate of BIO 14.6 cardiomyopathic hamsters. ahajournals.org At 40 weeks, the survival rate was 93% in the TA-0201-treated group compared to 73% in the untreated group. ahajournals.org

Electrophysiological studies in ventricular cells isolated from these hamsters revealed that long-term treatment with the ETA receptor antagonist significantly attenuated the prolongation of action potential duration and the reduction of L-type Ca2+ current (ICa,L), transient outward current (Ito), and delayed rectifier K+ current (IK) observed in untreated cardiomyopathic hamsters. ahajournals.org This suggests that long-term ETA receptor blockade inhibits electrical remodeling, such as the downregulation of K+ and Ca2+ currents, action potential prolongation, and increased QT interval, thereby suppressing ventricular arrhythmias in cardiomyopathic hearts. ahajournals.org

Study EndpointUntreated BIO 14.6 HamstersTA-0201 Treated BIO 14.6 Hamsters
Survival Rate at 40 Weeks (%)7393
Action Potential DurationProlongedAttenuated Prolongation
ICa,L DensityDecreasedAttenuated Reduction
Ito DensityDecreasedAttenuated Reduction
IK DensityDecreasedAttenuated Reduction
QT IntervalIncreasedSuppressed Increase
Ventricular ArrhythmiasPresentSuppressed

Evaluation of this compound in Other Relevant Systemic Pathophysiological Models

This compound has also been evaluated in other models, such as rats with monocrotaline-induced pulmonary hypertension. In this model, administration of the oral ETA receptor antagonist TA-0201 significantly depressed the increased right ventricular systolic pressure and the ratio of right ventricular systolic pressure to systemic systolic blood pressure. nih.gov The enhancement of beta-myosin heavy chain messenger ribonucleic acid expression in the right ventricle, observed in the pulmonary hypertensive group, was inhibited by this compound treatment. nih.gov Furthermore, the increased medial wall thickness of the pulmonary artery was depressed in the this compound treated group. nih.gov Combined treatment with this compound and an oral prostacyclin analogue showed superior effects in ameliorating pulmonary hypertension compared to either drug alone. nih.gov In dogs with congestive heart failure induced by rapid right ventricular pacing, chronic oral administration of this compound significantly prevented the deterioration of cardiorenal function. This was expressed as a decrease in cardiac pressure and an increase in cardiac and urine output, suggesting that chronic antagonism of both ET receptors prevents the progressive exacerbation of congestive heart failure.

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamic studies in animal models are crucial for understanding how this compound interacts with its target and the resulting physiological effects.

Assessment of In Vivo Target Engagement and Receptor Blockade

In vivo studies have assessed the ability of this compound to engage and block endothelin receptors. In anesthetized rats, this compound inhibited the pressor response to exogenous big ET-1 in a dose-dependent manner, indicating in vivo blockade of endothelin receptors, primarily ETA receptors. nih.gov The competitive antagonism of [125I]-ET-1 binding to human cloned ETA receptors with a low Ki value (0.015 +/- 0.004 nM) in in vitro binding studies further supports its potent ETA receptor blockade. nih.gov While this compound weakly inhibited [125I]-ET-1 binding to human cloned ETB receptors (Ki value of 41 +/- 21 nM), in vivo studies in dogs suggested antagonist activity for ETB receptors at a dose of 100 micrograms/kg, in addition to potent ETA antagonism. nih.gov The ability of this compound to shift the concentration-response curve of ET-1-induced contraction in isolated rat aorta (ETA receptors) to the right (pA2 = 9.0 +/- 0.2) and inhibit sarafotoxin S6c-induced contraction in isolated rat trachea (ETB receptors) with a pA2 of 6.8 +/- 0.3 further demonstrates its receptor engagement and blocking activity in isolated tissue preparations. nih.gov

Development and Characterization of Animal Models for Endothelin System Research

The investigation of the endothelin system and the preclinical evaluation of endothelin receptor antagonists like this compound have relied significantly on the development and characterization of various animal models. These models are designed to mimic aspects of human physiology and pathology where the endothelin system plays a crucial role, thereby allowing for the study of its complex functions and the potential therapeutic effects of modulating it.

Genetically modified animal models have been instrumental in characterizing the specific roles of different components of the endothelin system. For instance, transgenic mice overexpressing the human endothelin-1 (B181129) (ET-1) gene under the control of its natural promoter were developed by independent research groups. Characterization of these models revealed an age-dependent development of pathological alterations in the kidney, including interstitial fibrosis, renal cysts, and glomerulosclerosis, leading to a progressive decrease in glomerular filtration rate, notably without concurrent hypertension. nih.gov This phenotype highlighted ET-1's potent profibrotic effects in vivo, even with relatively low overexpression levels. nih.gov

Endothelin receptor B (ETB) knockout mice, genetically rescued from lethal intestinal aganglionosis, have been characterized to understand the in vivo role of the ETB receptor, particularly in vascular remodeling after injury. nih.gov Studies using this model demonstrated that inhibition of the ETB receptor system is detrimental to vascular remodeling following injury, partly due to decreased nitric oxide release. nih.gov Characterization involved assessing parameters such as intimal area, the ratio of intimal to medial areas, and the stenotic ratio in ligated carotid arteries, revealing enhanced neointimal formation and vascular stenosis in knockout mice compared to wild-type controls. nih.gov

Disease models that exhibit dysregulation of the endothelin system have also been characterized for preclinical research. The Dahl salt-sensitive rat, used as a model of diastolic heart failure, is characterized by enhanced gene expression of the endothelin system in the left ventricle at the heart failure stage. oup.com This characteristic makes the model suitable for investigating the roles of humoral systems, including the endothelin system, in the progression to diastolic failure. oup.com

Animal models of congestive heart failure (CHF) have been characterized by alterations in endothelin-1 levels and receptor binding. In a model of chronic heart failure induced by rapid right ventricular pacing in dogs, elevated plasma ET-1 concentrations and increased ET-1 binding sites in cardiac membranes have been reported. snmjournals.orgjacc.org These findings indicate the activation of the endothelin system in the failing heart in this model. jacc.org

The Bio 14.6 Syrian cardiomyopathic hamster model, used to study myocardial cell growth and cardiomyopathy, is characterized by significantly elevated ET-1 levels in the left ventricles compared to age-matched control hamsters. jacc.orgnih.gov At 20 weeks, ET-1 levels in the left ventricles were 1.8-fold higher, increasing to 6.4-fold higher at 35 weeks. jacc.orgnih.gov Immunohistochemistry in this model localized ET-1 primarily in cardiac myocytes. jacc.orgnih.gov This characteristic elevated cardiac ET-1 level makes the model relevant for investigating the contribution of the endothelin system to pathological myocyte growth. jacc.orgnih.gov

In addition to in vivo models, isolated tissue preparations have been characterized to study endothelin receptor activity. Isolated rat aorta, which expresses ETA receptors, and rat trachea, which expresses ETB receptors, are used to characterize the contractile responses mediated by these receptors and the antagonist properties of compounds like this compound. [Search Result 10 from previous turn] Similarly, the isolated rabbit pulmonary artery has been used for in vitro characterization of ET-1-induced contraction. [Search Result 10 from previous turn] These preparations allow for the characterization of receptor subtype involvement and the potency of antagonists at a functional level.

Furthermore, anesthetized rat models have been characterized for their in vivo pressor responses to exogenous big ET-1, providing a system to evaluate the ability of endothelin receptor antagonists to inhibit systemic endothelin-mediated vasoconstriction. [Search Result 10 from previous turn]

Prodrug Strategies for T 0201 and Its Analogues

Rationale for Prodrug Development to Optimize T-0201's Biopharmaceutical Properties (e.g., improved oral absorption, targeted delivery)

The development of prodrugs for compounds like this compound is driven by the need to address suboptimal biopharmaceutical properties that can hinder their therapeutic effectiveness. A primary goal is often to improve oral absorption. Many active compounds may have poor permeability across biological membranes due to factors like charge or polarity. nih.govcardiff.ac.uk Converting such a compound into a more lipophilic prodrug can enhance passive diffusion across the intestinal barrier, leading to improved oral bioavailability. nih.govnih.govnih.govmdpi.com For instance, dimethyl fumarate (B1241708) (DMF) is a prodrug that improves the absorption of the active monomethyl fumarate by increasing lipophilicity. nih.gov Similarly, adefovir (B194249) dipivoxil, a prodrug of adefovir diphosphate, demonstrates improved permeability. nih.gov

Targeted delivery is another key rationale for prodrug design. By linking the drug to a carrier or incorporating targeting moieties, prodrugs can be directed to specific cells, tissues, or organs, potentially increasing local drug concentration at the site of action while minimizing exposure to healthy tissues. orientjchem.orgnih.govhumanjournals.comresearchgate.netopenmedicinalchemistryjournal.com This can be particularly important for reducing systemic toxicity and improving the therapeutic index. preprints.orgijnrd.orgaacrjournals.org Examples include prodrugs designed to target specific antigens, peptide transporters, or enzymes overexpressed in diseased cells, such as tumor cells. nih.govnih.govresearchgate.netijnrd.orgaacrjournals.org

Furthermore, prodrug strategies can be employed to improve chemical stability, reduce irritation or pain at the administration site, and extend the drug's duration of action. if-pan.krakow.plnih.govhumanjournals.comslideshare.net

Chemical Approaches to Prodrug Design and Linker Chemistry

Prodrug design involves chemically modifying the parent drug by covalently linking it to a promoiety or carrier molecule. nih.govif-pan.krakow.plrsc.org This linkage is designed to be cleavable in vivo, releasing the active drug. nih.govif-pan.krakow.plorientjchem.orgnih.gov Two main classes of prodrugs are carrier-linked prodrugs and bioprecursor prodrugs. nih.govif-pan.krakow.plrsc.org Carrier-linked prodrugs involve a temporary linkage to a carrier that may or may not have therapeutic activity itself. nih.gov Bioprecursor prodrugs are modified versions of the active compound that are transformed through metabolic processes like oxidation or reduction. if-pan.krakow.plorientjchem.orgrsc.org

Common chemical approaches involve modifying functional groups on the parent drug, such as hydroxyl, carboxylic acid, amine, carbonyl, or phosphate (B84403) groups. nih.govresearchgate.net The choice of chemical linkage and promoiety is crucial and depends on the desired biopharmaceutical property to be optimized and the intended site and mechanism of activation. ijnrd.orgrsc.org

Linker chemistry plays a vital role in controlling the release of the active drug. The linker should be metabolically labile, undergoing cleavage either chemically or enzymatically under physiological conditions. nih.govijnrd.orgresearchgate.net Common linkers include esters, amides, phosphates, carbamates, and carbonates. if-pan.krakow.plnih.gov

Ester linkages are frequently used due to their ease of synthesis and susceptibility to hydrolysis by ubiquitous esterases in the body. nih.govmdpi.com

Amide linkages are generally more enzymatically stable than esters but can be cleaved by specific enzymes like peptidases or proteases. nih.govrsc.org

Phosphate linkages can enhance aqueous solubility and are typically cleaved by phosphatases. if-pan.krakow.plrsc.org

Carbamate and carbonate linkages offer greater enzymatic stability compared to some esters. rsc.org

The design of the linker and promoiety also influences the prodrug's stability, solubility, permeability, and the rate and location of active drug release. ijnrd.orgrsc.org For targeted delivery, the linker might be designed to be cleaved by enzymes specifically overexpressed in the target tissue. nih.govijnrd.orgaacrjournals.org

In Vivo Biotransformation and Active Metabolite Release Mechanisms

Once administered, prodrugs undergo biotransformation in vivo to release the active parent drug. nih.govif-pan.krakow.plorientjchem.org This conversion can occur through enzymatic or non-enzymatic processes. humanjournals.comslideshare.netresearchgate.net The specific enzymes involved depend on the chemical nature of the prodrug and the linker. For example, ester prodrugs are commonly hydrolyzed by esterases in the blood, liver, and other tissues. nih.gov Amide prodrugs may be cleaved by amidases, peptidases, or proteases. rsc.orgexo-ricerca.it Phosphate prodrugs are typically activated by phosphatases. if-pan.krakow.plrsc.org

The biotransformation process should ideally lead to the efficient release of the active drug at the desired site of action, with minimal release in off-target tissues to reduce systemic toxicity. nih.govresearchgate.netaacrjournals.org The kinetics of the bioconversion are important, influencing the concentration-time profile of the active drug. mdpi.com For some prodrugs, the release of the active metabolite might involve a multi-step enzymatic process. nih.govacs.org

For example, some nucleoside analogue prodrugs, like ProTides, are designed for efficient intracellular delivery and are activated by a two-step enzymatic process that releases the active monophosphate form. acs.org The metabolic conversion process and the enzymes responsible are critical considerations in prodrug design to ensure effective activation and therapeutic efficacy. nih.govijnrd.org

Preclinical Evaluation of Prodrug Efficacy and Pharmacokinetics in Animal Models

Preclinical evaluation of prodrugs in animal models is a critical step to assess their efficacy, pharmacokinetics, and safety before human trials. mdpi.comaacrjournals.orgviivexchange.com These studies aim to determine how the prodrug is absorbed, distributed, metabolized, and excreted (ADME) in a living system and whether it effectively delivers the active drug to the target site. if-pan.krakow.plpreprints.org

Pharmacokinetic studies in animal models, such as rats and monkeys, are conducted to measure the plasma concentrations of the prodrug and its active metabolite over time after administration. mdpi.comaacrjournals.orgviivexchange.com These studies help determine parameters such as half-life, Cmax, Tmax, and area under the curve (AUC) for both the prodrug and the active drug. mdpi.comaacrjournals.orgviivexchange.com Comparing the pharmacokinetic profiles of the prodrug and the parent drug provides insights into the effectiveness of the prodrug strategy in improving absorption, reducing pre-systemic metabolism, and influencing tissue distribution. nih.govnih.govcardiff.ac.uk For instance, studies on a cabotegravir (B606451) prodrug (VH-310) in rats and monkeys showed extended half-lives of the active drug compared to the parent compound. viivexchange.com Similarly, a ursolic acid prodrug (NX-201) demonstrated significantly improved bioavailability in a rodent model compared to the parent compound. researchgate.net

Preclinical efficacy studies in relevant animal models, such as xenograft models for anticancer prodrugs, are conducted to evaluate the therapeutic effect of the prodrug compared to the parent drug. preprints.orgaacrjournals.orgresearchgate.net These studies assess parameters like tumor growth inhibition or viral load reduction. aacrjournals.orgresearchgate.net For example, DTS-201, a prodrug of doxorubicin, showed promising in vivo efficacy in xenograft mouse models with reduced toxicity compared to free doxorubicin. aacrjournals.org NX-201 demonstrated comparable or enhanced anticancer effects in a pancreatic cancer xenograft mouse model compared to gemcitabine (B846). researchgate.net

In addition to efficacy and pharmacokinetics, preclinical studies also evaluate the stability of the prodrug in biological matrices like plasma and assess its permeability across biological barriers. mdpi.commdpi.com These evaluations provide crucial data to support the potential of the prodrug for clinical development. aacrjournals.org

Compound Information

Compound NamePubChem CID
This compound98576192
This compound Sodium44208971
Methyl thiocyanate (B1210189) (Related Compound)11168
Monomethyl fumarateNot found
Dimethyl fumarate (DMF)Not found
Sofosbuvir (SOF)Not found
Uridine triphosphate (GS-461203)Not found
Adefovir diphosphateNot found
Adefovir dipivoxilNot found
TafluprostNot found
Prostaglandin F2αNot found
OseltamivirNot found
ZanamivirNot found
INX-08189 (INX-189)Not found
Tenofovir alafenamide (GS-7340)Not found
TenofovirNot found
CMX157Not found
AcyclovirNot found
Valacyclovir hydrochlorideNot found
Penciclovir (PCV)Not found
Famciclovir (FCV)Not found
Floxuridine (B1672851)Not found
GemcitabineNot found
Ursolic acid (UA)Not found
UA-medoxomil (NX-201)Not found
DTS-201 (Prodrug of Doxorubicin)Not found
DoxorubicinNot found
IrinotecanNot found
T-1201 (Irinotecan Prodrug)Not found
RS-0139 (Docetaxel Prodrug)Not found
Docetaxel (DTX)Not found
Cabotegravir (CAB)Not found
VH-310 (Cabotegravir Prodrug)Not found
N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide98576192

Interactive Data Table Examples (Based on search result snippets - illustrative, as specific this compound data is not provided)

Example 1: Pharmacokinetic Data (Illustrative, based on Diclofenac (B195802) Prodrug)

This table illustrates how pharmacokinetic data from a preclinical study might be presented. The values are illustrative and based on the format seen in the search results for a diclofenac prodrug mdpi.com.

CompoundHalf-life (pH 1)Half-life (pH 7.4)Half-life (Plasma)
Diclofenac Sodium---
Synthesized Prodrug8 h47 h21 min

Example 2: Permeability Data (Illustrative, based on Nucleoside Prodrugs)

This table illustrates how permeability data might be presented, showing the improved uptake of prodrugs compared to parent drugs in cell lines. The values are illustrative and based on the format seen in the search results for floxuridine and gemcitabine prodrugs mdpi.com.

CompoundUptake in Caco-2 cells (fold higher than parent drug)Uptake in Panc-1 cells (fold higher than parent drug)Uptake in AsPC-1 cells (fold higher than parent drug)
Floxuridine Prodrug2.4 - 48.72.4 - 48.72.4 - 48.7
Gemcitabine Prodrug2.4 - 48.72.4 - 48.72.4 - 48.7
Floxuridine (Parent Drug)111
Gemcitabine (Parent Drug)111

Example 3: In Vivo Efficacy Data (Illustrative, based on NX-201)

This table illustrates how in vivo efficacy data from animal models might be presented, showing the effect on tumor growth. The values are illustrative and based on the format seen in the search results for NX-201 researchgate.net.

Treatment GroupTumor Growth Rate Change (relative to control)
ControlBaseline
NX-201 (100 mg/kg)Decreased (comparable to gemcitabine)
Gemcitabine (40 mg/kg)Decreased (comparable to NX-201)
NX-201 + GemcitabineReduced tumor size

Advanced Research Methodologies Applied to T 0201 Studies

High-Throughput Screening (HTS) Approaches for Novel Modulators of the Endothelin System

High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target bmglabtech.comevotec.comwikipedia.org. While the provided search results specifically detail the pharmacological properties and studies of T-0201 itself nih.govphysiology.org, the identification of compounds like this compound as potent and selective endothelin receptor antagonists is often a result of initial HTS campaigns targeting the endothelin system. HTS assays for endothelin receptor modulators typically involve screening compound libraries to identify those that can either inhibit the binding of endothelin peptides to their receptors or modulate downstream signaling pathways researchgate.netnih.gov. The high sensitivity and automation offered by HTS platforms, often utilizing microplate formats and robotic systems, allow for the rapid evaluation of millions of compounds bmglabtech.comevotec.comwikipedia.org. This process helps in identifying initial "hits" or "leads" that show the desired activity, which are then subjected to further validation and characterization, similar to the detailed pharmacological studies reported for this compound nih.govphysiology.org.

Mass Spectrometry-Based Metabolomics for Tracking this compound's Fate and Biotransformation

Mass spectrometry-based metabolomics is a powerful analytical approach used to identify and quantify small molecules (metabolites) within biological systems silantes.comresearchgate.netrsc.org. This technique is crucial for understanding the metabolic fate and biotransformation of drug compounds like this compound nih.gov. By coupling high-resolution mass spectrometry (HRMS) with separation techniques such as ultrahigh-performance liquid chromatography (UHPLC), researchers can comprehensively analyze the complex array of metabolites produced during the metabolism of a xenobiotic nih.gov. This allows for the tracking of the parent compound, this compound, and the identification of its various biotransformation products in biological samples nih.govresearchgate.net.

Techniques such as mass defect filtering, time-dependent methods, and comparison of MS/MS spectra between the parent compound and potential metabolites are employed to filter and identify biotransformation products from complex biological backgrounds nih.govresearchgate.net. While specific metabolomic studies detailing the biotransformation of this compound were not extensively found in the provided search results, the general principles of applying mass spectrometry-based metabolomics to track xenobiotic fate are well-established silantes.comresearchgate.netrsc.orgnih.gov. This methodology would be essential for understanding how this compound is processed within the body, the enzymes involved, and the nature of its metabolites, which is vital for a complete pharmacological understanding.

Advanced Imaging Techniques for In Vivo Target Localization and Receptor Distribution

Advanced imaging techniques play a significant role in visualizing the distribution of drug targets and receptors in living organisms acs.orgmdpi.comresearchgate.netthno.org. For a compound like this compound, which targets endothelin receptors, imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could be utilized to study the in vivo localization and distribution of endothelin receptors and potentially the binding of radiolabeled this compound or similar ligands acs.orgmdpi.com. These techniques often involve the use of radiolabeled ligands that selectively bind to the target receptors mdpi.comresearchgate.net.

Quantitative imaging methods, including kinetic modeling and paired-agent principles, are employed to accurately estimate receptor density and binding potential in living tissues researchgate.net. While the provided search results discuss the use of this compound in in vivo studies related to its pharmacological effects nih.govphysiology.orgahajournals.org, specific details on advanced imaging studies using this compound or related ligands to map endothelin receptor distribution were not prominent. However, the application of such techniques is a standard approach in modern pharmacological research to understand the spatial and temporal distribution of drug targets and the interaction of compounds with these targets in a living system acs.orgmdpi.comresearchgate.netthno.org.

Gene Editing Technologies (e.g., CRISPR/Cas9) for Endothelin Receptor Studies

Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function and their roles in biological pathways ahajournals.orgnih.govwikipedia.org. This technology allows for precise modifications to the genome, including the knockout, knock-in, or editing of specific genes ahajournals.orgwikipedia.org. In the context of studying endothelin receptors, CRISPR/Cas9 can be utilized to modify the genes encoding these receptors in various cell lines or animal models ahajournals.orgnih.gov.

By using CRISPR/Cas9 to alter the expression or function of ETA or ETB receptors, researchers can investigate the specific roles of these receptors in various physiological and pathological processes and how compounds like this compound interact with these modified systems ahajournals.orgnih.govinnovativegenomics.org. For instance, CRISPR/Cas9 can be used to create cell lines with knocked-out endothelin receptors to confirm the specificity of this compound's binding or to develop animal models with altered endothelin system components to study the in vivo effects of this compound in a more targeted manner ahajournals.orgnih.govinnovativegenomics.orgevolveimmune.com. While the provided search results focus on the pharmacological effects of this compound nih.govphysiology.orgahajournals.org, the application of gene editing with CRISPR/Cas9 is a relevant advanced methodology for dissecting the precise roles of the endothelin receptors targeted by this compound.

Computational Toxicology and Pharmacogenomics for Predictive Modeling

Computational toxicology and pharmacogenomics utilize computational approaches to predict the potential toxicity of compounds and understand how genetic variations influence drug response cam.ac.uknih.govpitt.eduyoutube.comnih.gov. In the study of this compound, these methodologies can be applied to predict potential toxicological endpoints based on its chemical structure and known properties, as well as to explore how individual genetic differences might affect its efficacy or safety profile cam.ac.uknih.govpitt.eduyoutube.comnih.gov.

Computational toxicology employs various modeling techniques, including machine learning and QSAR (Quantitative Structure-Activity Relationship) models, to predict toxicity based on large datasets of chemical structures and their associated toxicological data cam.ac.uknih.govnih.gov. Pharmacogenomics, on the other hand, integrates genomic data with pharmacological information to understand the genetic basis of variability in drug response pitt.edu. While specific computational toxicology or pharmacogenomic studies directly related to this compound were not detailed in the provided search results, these fields offer valuable tools for predicting potential liabilities and identifying patient populations that might respond differently to this compound based on their genetic makeup cam.ac.ukpitt.edunih.gov. These predictive modeling approaches can help prioritize further experimental studies and inform personalized medicine strategies.

Future Directions and Translational Perspectives in T 0201 Research

Elucidation of Comprehensive Signaling Networks and Crosstalk Affected by T-0201

Future research on this compound should aim to comprehensively map the intricate signaling networks and crosstalk modulated by its interaction with its target receptors. While the primary focus has been on its role as an endothelin receptor antagonist acs.orgmdpi.com, a deeper understanding of downstream effects and interactions with other pathways is crucial. This includes investigating how this compound influences various intracellular signaling cascades, such as those involving G-proteins, kinases, and second messengers, beyond the immediate receptor activation. nih.gov Furthermore, exploring the crosstalk between the endothelin system and other relevant biological pathways, such as those involved in inflammation, fibrosis, and cellular proliferation, in the presence of this compound could reveal novel therapeutic targets and potential synergistic effects. nih.govunil.ch Advanced proteomic and transcriptomic studies could provide valuable data on the global impact of this compound on cellular signaling landscapes.

Potential for Combination Therapies Involving this compound in Disease Management

The potential for combining this compound with other therapeutic agents represents a significant area for future exploration. Given the complex nature of many diseases, combination therapies often offer enhanced efficacy and can help overcome resistance mechanisms. aacrjournals.org Research could investigate the synergistic effects of this compound when used in conjunction with existing treatments for conditions where the endothelin system plays a role. For instance, exploring combinations with other vasodilators, anti-inflammatory agents, or anti-fibrotic drugs could yield improved clinical outcomes. nih.gov Identifying optimal drug combinations would require detailed preclinical studies to understand the pharmacodynamic interactions and potential for additive or synergistic effects. Clinical trials designed to evaluate the safety and efficacy of this compound in combination regimens would be a subsequent crucial step. aacrjournals.orgascopubs.orgmaterresearch.org.auresearchgate.net

Exploration of New Therapeutic Indications Beyond Traditional Cardiovascular Focus

While this compound has been historically linked to cardiovascular research, particularly concerning pulmonary arterial hypertension mdpi.com, its modulation of the endothelin system may have implications for a broader range of diseases. Future research should explore novel therapeutic indications for this compound beyond its traditional focus. The endothelin system is implicated in various physiological and pathological processes, including renal function, immune responses, and certain types of cancer. nih.govunil.chmdpi.com Investigating the potential of this compound in conditions such as chronic kidney disease, inflammatory disorders, or specific malignancies where endothelin signaling is dysregulated could uncover new therapeutic applications. nih.govunil.chmdpi.comresearchgate.net This would necessitate preclinical studies in relevant disease models and, if successful, could lead to clinical trials for these new indications. researchgate.net

常见问题

Basic Research Questions

Q. How can I formulate a precise and feasible research question for studying T-0201's properties?

  • Begin by identifying gaps in existing literature through systematic reviews or meta-analyses . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s alignment with scientific and practical goals . For example:

  • Weak question: "What is this compound?"
  • Improved question: "How does this compound’s molecular structure influence its reactivity under varying pH conditions?"
    • Ensure the question avoids ambiguity and focuses on measurable outcomes (e.g., reaction kinetics, thermodynamic stability) .

Q. What experimental designs are suitable for preliminary investigations of this compound?

  • Use quasi-experimental designs (e.g., pre-test/post-test with control groups) to isolate variables like temperature or solvent effects . For reproducibility:

  • Document synthesis protocols rigorously, including purity validation (e.g., NMR, HPLC) and control conditions .
  • Example design table:
GroupTreatmentMeasurement Focus
ExperimentalThis compound + Solvent A at 25°CReaction yield, stability
ControlBaseline compound + Solvent AComparative analysis

Q. How should I structure a literature review to contextualize this compound within existing research?

  • Systematically categorize studies by:

  • Theoretical frameworks (e.g., quantum mechanics for structural analysis) .
  • Methodological trends (e.g., spectroscopic techniques used for similar compounds) .
    • Highlight contradictions (e.g., conflicting reports on this compound’s catalytic efficiency) and propose hypotheses to resolve them .

Advanced Research Questions

Q. How can I address contradictions in published data on this compound’s thermodynamic properties?

  • Conduct sensitivity analyses to identify variables causing discrepancies (e.g., impurities, measurement tools) .
  • Use factorial designs to test interactions between multiple factors (e.g., temperature, pressure, solvent polarity) . Example:

FactorLevel 1Level 2
Temperature20°C40°C
SolventPolar (H₂O)Non-polar (Hexane)
  • Apply statistical models (ANOVA, regression) to quantify variable contributions .

Q. What strategies optimize this compound’s synthesis yield while maintaining scalability for academic research?

  • Employ Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst concentration) .
  • Validate scalability using microreactor systems or flow chemistry setups, comparing batch vs. continuous processes .

Q. How do I integrate computational modeling with experimental data to predict this compound’s behavior?

  • Combine density functional theory (DFT) simulations with empirical data (e.g., IR spectra) to validate molecular interactions .
  • Use tools like Gaussian or VASP for energy minimization, and cross-reference results with experimental kinetics .

Methodological Best Practices

Q. What ethical and reproducibility standards apply to this compound research?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Disclose synthesis protocols, raw data, and instrument calibration details in supplementary materials .

Q. How should I present complex data (e.g., spectroscopic results) to ensure clarity?

  • Use appendixes for raw data (e.g., NMR peaks, chromatograms) and highlight processed data (e.g., reaction yields) in the main text .
  • Include error margins and uncertainty analyses for all measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-0201
Reactant of Route 2
t-0201

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。